molecular formula C25H17N3O6S B11984926 (5E)-5-(1,3-benzodioxol-5-ylmethylene)-2-{[2-(3-nitrophenyl)-2-oxoethyl]thio}-3-phenyl-3,5-dihydro-4H-imidazol-4-one

(5E)-5-(1,3-benzodioxol-5-ylmethylene)-2-{[2-(3-nitrophenyl)-2-oxoethyl]thio}-3-phenyl-3,5-dihydro-4H-imidazol-4-one

Cat. No.: B11984926
M. Wt: 487.5 g/mol
InChI Key: AVLIBNQYKXKTJC-RGVLZGJSSA-N
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Description

The compound (5E)-5-(1,3-benzodioxol-5-ylmethylene)-2-{[2-(3-nitrophenyl)-2-oxoethyl]thio}-3-phenyl-3,5-dihydro-4H-imidazol-4-one is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a benzodioxole ring, a nitrophenyl group, and an imidazol-4-one core, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-(1,3-benzodioxol-5-ylmethylene)-2-{[2-(3-nitrophenyl)-2-oxoethyl]thio}-3-phenyl-3,5-dihydro-4H-imidazol-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol with formaldehyde.

    Introduction of the Imidazol-4-one Core: This step involves the reaction of an appropriate amine with glyoxal to form the imidazole ring.

    Attachment of the Nitrophenyl Group: This is usually done through a nucleophilic substitution reaction.

    Final Assembly: The final step involves the condensation of the intermediate products to form the target compound under specific reaction conditions, such as the use of a base catalyst and controlled temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-(1,3-benzodioxol-5-ylmethylene)-2-{[2-(3-nitrophenyl)-2-oxoethyl]thio}-3-phenyl-3,5-dihydro-4H-imidazol-4-one: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially on the benzodioxole and nitrophenyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(5E)-5-(1,3-benzodioxol-5-ylmethylene)-2-{[2-(3-nitrophenyl)-2-oxoethyl]thio}-3-phenyl-3,5-dihydro-4H-imidazol-4-one: has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5E)-5-(1,3-benzodioxol-5-ylmethylene)-2-{[2-(3-nitrophenyl)-2-oxoethyl]thio}-3-phenyl-3,5-dihydro-4H-imidazol-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C25H17N3O6S

Molecular Weight

487.5 g/mol

IUPAC Name

(5E)-5-(1,3-benzodioxol-5-ylmethylidene)-2-[2-(3-nitrophenyl)-2-oxoethyl]sulfanyl-3-phenylimidazol-4-one

InChI

InChI=1S/C25H17N3O6S/c29-21(17-5-4-8-19(13-17)28(31)32)14-35-25-26-20(24(30)27(25)18-6-2-1-3-7-18)11-16-9-10-22-23(12-16)34-15-33-22/h1-13H,14-15H2/b20-11+

InChI Key

AVLIBNQYKXKTJC-RGVLZGJSSA-N

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C/3\C(=O)N(C(=N3)SCC(=O)C4=CC(=CC=C4)[N+](=O)[O-])C5=CC=CC=C5

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=C3C(=O)N(C(=N3)SCC(=O)C4=CC(=CC=C4)[N+](=O)[O-])C5=CC=CC=C5

Origin of Product

United States

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